1-(1,3-Dioxolan-2-yl)-decan-2-one
Overview
Description
1-(1,3-Dioxolan-2-yl)-decan-2-one is an organic compound featuring a 1,3-dioxolane ring attached to a decan-2-one moiety. This compound is part of the broader class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The presence of the dioxolane ring imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.
Mechanism of Action
Target of Action
Compounds with a similar dioxolane ring structure have been used in the synthesis of various bioactive compounds .
Mode of Action
It’s worth noting that dioxolane compounds are often used as solvents and co-monomers in polyacetals .
Biochemical Pathways
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Result of Action
Compounds with similar structures have been used in the synthesis of various bioactive compounds .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-decan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . This method ensures high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol can enhance the reaction efficiency and selectivity . These methods are optimized for scalability and cost-effectiveness, ensuring consistent quality and supply of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: RMgX or RLi in anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-decan-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity due to the six-membered ring structure.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties but lacking the acetal functionality.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-decan-2-one is unique due to its combination of the dioxolane ring and the decan-2-one moiety, which imparts distinct chemical properties. Its ability to act as a protecting group and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)decan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-12(14)11-13-15-9-10-16-13/h13H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWDPPDXQSBBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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